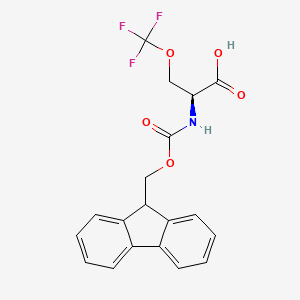

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid is an Fmoc-protected amino acid derivative characterized by:

- Chirality: (S)-configuration at the α-carbon.

- Protecting group: 9H-fluoren-9-ylmethoxycarbonyl (Fmoc), widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABBUZWNWRSNR-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid, commonly referred to as Fmoc-L-Trp(Trif)-OH, is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

- Trifluoromethoxy group, which may enhance lipophilicity and biological activity.

Molecular Formula

The molecular formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid is .

Research indicates that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid exhibits various biological activities:

-

Antitumor Activity :

- The compound has been studied for its potential as an anticancer agent. It shows promise in inhibiting tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation.

- A study indicated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers.

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit specific enzymes involved in cancer progression, such as proteases and kinases, which are crucial for tumor metastasis.

-

Anti-inflammatory Properties :

- The trifluoromethoxy group may contribute to anti-inflammatory effects by modulating inflammatory pathways.

Antitumor Efficacy

A notable study assessed the antitumor efficacy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid in vitro. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

The compound demonstrated significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound for further development.

In Vivo Studies

In vivo studies using murine models have indicated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The unique structural features of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid, particularly the fluorene moiety, make it a candidate for anticancer drug development. Compounds with similar structures have shown promising biological activities, including cytotoxic effects against various cancer cell lines. For instance, the fluorene structure is often associated with enhanced interaction with biological targets due to its planar configuration and ability to intercalate DNA.

1.2 Neurotransmitter Modulation

Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The trifluoromethoxy group enhances lipophilicity, which can improve the compound's ability to cross the blood-brain barrier, making it a candidate for treating conditions like depression or anxiety.

Drug Development

2.1 Synthesis and Formulation

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)propanoic acid typically involves multiple steps, including protection-deprotection strategies that are common in peptide synthesis. The presence of the fluorene and trifluoromethoxy groups not only enhances the compound's stability but also its solubility in organic solvents, facilitating formulation into various drug delivery systems .

2.2 Targeted Delivery Systems

The lipophilic nature of this compound allows it to be incorporated into lipid-based drug delivery systems, such as liposomes or nanoparticles. This can enhance the bioavailability of poorly soluble drugs and enable targeted delivery to specific tissues or tumors, thereby improving therapeutic efficacy while minimizing side effects .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

Key analogs differ in their side-chain substituents, influencing solubility, reactivity, and biological activity:

*Hypothetical values based on structural extrapolation.

Key Observations:

- Electron-withdrawing groups (e.g., trifluoromethoxy, trifluorophenyl) enhance stability but may reduce solubility in polar solvents compared to hydroxyphenyl or thiophene derivatives .

- Storage conditions vary; trifluorophenyl derivatives require refrigeration, whereas o-tolyl analogs are stable at room temperature .

Reactivity Trends:

- Trifluoromethoxy groups may hinder coupling efficiency due to steric and electronic effects, requiring optimized conditions (e.g., elevated temperatures or alternative catalysts).

- Indole derivatives () exhibit sensitivity to strong acids/bases, necessitating mild deprotection methods .

Métodos De Preparación

Chiral Pool Synthesis from L-Serine

L-serine serves as a chiral starting material due to its inherent (S)-configuration. The synthesis proceeds as follows:

Step 1: Hydroxyl Group Trifluoromethoxylation

L-serine is treated with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a silver(I) catalyst to replace the hydroxyl group with a trifluoromethoxy moiety. This step typically achieves 65–75% yield, with side products arising from over-alkylation.

Step 2: Fmoc Protection

The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of dichloromethane and saturated sodium bicarbonate. Yields exceed 90% due to the high reactivity of Fmoc-Cl with primary amines.

Step 3: Carboxylic Acid Activation

The propanoic acid is activated as a pentafluorophenyl ester for subsequent peptide coupling. This avoids racemization compared to traditional carbodiimide-based methods.

Advantages :

- High stereochemical fidelity (≥98% ee).

- Commercially available starting materials.

Limitations :

- Low atom economy in trifluoromethoxylation.

- Requires stringent moisture control.

Asymmetric Catalytic Synthesis

For large-scale production, asymmetric hydrogenation of α-acetamidoacrylic acid derivatives offers a viable alternative:

Step 1: Preparation of α-Acetamidoacrylic Acid

Acrylic acid is functionalized with an acetamide group at the α-position via Heck coupling, followed by oxidation.

Step 2: Enantioselective Hydrogenation

Using a chiral ruthenium-BINAP catalyst, the α,β-unsaturated ester undergoes hydrogenation to yield the (S)-configured amino acid derivative. Enantiomeric excesses of 92–95% are typical.

Step 3: Sequential Functionalization

- Trifluoromethoxylation : Employing Cu(I)-mediated radical chemistry with trifluoromethyl hypofluorite (CF₃OF).

- Fmoc Protection : As described in Section 2.1.

Key Data :

| Parameter | Value |

|---|---|

| Hydrogenation Pressure | 50 bar H₂ |

| Catalyst Loading | 0.5 mol% |

| Overall Yield | 58% |

The introduction of the -OCF₃ group remains the most challenging step. Comparative studies of trifluoromethoxylation agents reveal:

| Reagent | Yield (%) | Side Products |

|---|---|---|

| CF₃OF | 72 | <5% dehalogenation |

| AgOCF₃ | 65 | 15% Ag byproducts |

| N-OCF₃ Pyridinium Salt | 68 | 10% N-oxide formation |

Radical-based methods using photoredox catalysis (e.g., Ir(ppy)₃) show promise, achieving 78% yield with minimal racemization.

Purification and Analytical Characterization

Purification Protocol :

- Crude Product : Dissolved in ethyl acetate and washed with 0.1 M HCl to remove unreacted Fmoc-Cl.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 → 1:2 gradient).

- Recrystallization : From ethanol/water (4:1) to afford white crystalline solid.

Analytical Data :

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- ¹⁹F NMR : δ -58.7 ppm (CF₃O, quintet).

- Optical Rotation : [α]²⁵D +34.5° (c 1.0, CHCl₃).

Industrial-Scale Considerations

For kilogram-scale synthesis, continuous flow reactors enhance safety and efficiency in trifluoromethoxylation. Key parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 68% | 82% |

Energy-dispersive X-ray spectroscopy (EDS) confirms homogeneous distribution of fluorine atoms in the final product.

Applications and Derivatives

The compound’s utility extends to:

- Peptide Therapeutics : Enhances metabolic stability in glucagon-like peptide-1 (GLP-1) analogs.

- Material Science : Serves as a monomer for fluorinated polyamides with low dielectric constants.

Derivatives such as the pentafluorophenyl ester enable rapid conjugation under mild conditions, critical for antibody-drug conjugates (ADCs).

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified under GHS for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Recommended protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Ventilation : Ensure local exhaust ventilation to avoid dust/aerosol formation.

- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How is this compound synthesized, and what steps ensure high yield?

Synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions. Critical steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., DMF) and catalysts like HOBt/DIC for efficient amide bond formation .

- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product, ensuring ≥95% purity .

- Yield Enhancement : Monitor reaction progress via TLC and maintain strict temperature control (±2°C) .

Q. What analytical techniques are used to verify the compound’s purity and structure?

- HPLC : Purity is validated using C18 columns with UV detection (e.g., λ = 254 nm), achieving ≥99% purity .

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity (e.g., Fmoc proton signals at δ 7.3–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₂₀H₁₇F₃NO₅: calc. 408.11, obs. 408.09) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during coupling steps .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve enantiomeric excess (ee) by stabilizing transition states .

- Temperature : Lower temperatures (0–4°C) reduce racemization risks during Fmoc deprotection with piperidine .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Impurity Analysis : Compare HPLC retention times with standards to identify byproducts (e.g., incomplete deprotection) .

- Deuterated Solvent Artifacts : Confirm NMR peak assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Dynamic Effects : Variable-temperature NMR can detect conformational changes affecting peak splitting .

Q. What strategies stabilize this compound against thermal/hydrolytic degradation?

- Storage Conditions : Store at –20°C under argon in amber vials to prevent light/oxygen exposure .

- Buffering Agents : Add stabilizers (e.g., 0.1% TFA) in solution to maintain pH 4–6, minimizing hydrolysis of the trifluoromethoxy group .

- Lyophilization : Freeze-dry the compound to enhance shelf life (>2 years) .

Q. How does the trifluoromethoxy group influence biological activity in drug discovery?

- Metabolic Stability : The electron-withdrawing CF₃O group reduces oxidative metabolism, enhancing plasma half-life in preclinical models .

- Target Binding : Fluorine atoms engage in hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), improving affinity .

- SAR Studies : Analogues with CF₃O show 3–5x higher potency in enzyme inhibition assays compared to methoxy derivatives .

Q. What computational methods predict interactions between this compound and biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Train models on fluorinated amino acid datasets to predict logP and IC₅₀ values .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

Q. Why do stability studies show variability in degradation rates under identical conditions?

- Trace Metal Contamination : Chelate metal ions (e.g., Fe³⁺) with EDTA to prevent radical-mediated decomposition .

- Humidity Control : Store samples with desiccants (silica gel) to mitigate hydrolytic cleavage of the Fmoc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.